molecular formula C9H13NO2 B2358534 (R)-2-Amino-2-(4-methoxyphenyl)ethanol CAS No. 100929-33-7

(R)-2-Amino-2-(4-methoxyphenyl)ethanol

Cat. No.: B2358534
CAS No.: 100929-33-7
M. Wt: 167.208
InChI Key: OZNSMUSCZYUFHD-VIFPVBQESA-N
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Description

®-2-Amino-2-(4-methoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a methoxyphenyl group attached to an ethanol backbone. Its chiral nature makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Biochemical Analysis

Biochemical Properties

®-2-Amino-2-(4-methoxyphenyl)ethanol plays a significant role in biochemical reactions . It is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of ®-2-Amino-2-(4-methoxyphenyl)ethanol vary with different dosages in animal models. Specific information on threshold effects, as well as toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-methoxyphenyl)ethanol typically involves the reduction of 4-methoxyacetophenone. One common method is the asymmetric reduction using biocatalysts such as reductase enzymes. For instance, the biocatalytic reduction of 4-methoxyacetophenone using recombinant Escherichia coli expressing reductase Lp SDR has been reported to achieve high enantiomeric excess and conversion rates .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-methoxyphenyl)ethanol often involves the use of whole-cell biocatalysts. The reaction conditions are optimized to achieve high yields and purity. Parameters such as substrate concentration, reaction temperature, pH, and reaction time are carefully controlled to maximize the efficiency of the biocatalytic process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-2-Amino-2-(4-methoxyphenyl)ethanol can yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanol .

Scientific Research Applications

®-2-Amino-2-(4-methoxyphenyl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylethanol: Similar in structure but lacks the amino group.

    4-Methoxybenzyl alcohol: Contains a benzyl alcohol group instead of an ethanol backbone.

    4-Methoxyacetophenone: Precursor in the synthesis of ®-2-Amino-2-(4-methoxyphenyl)ethanol.

Uniqueness

®-2-Amino-2-(4-methoxyphenyl)ethanol is unique due to its chiral nature and the presence of both amino and methoxyphenyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

(2R)-2-amino-2-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSMUSCZYUFHD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.4 g of tert-butyl 1-(4-methoxyphenyl)-2-hydroxyethylcarbamate in 32 cm3 of methanol containing 10% by mass of anhydrous hydrogen chloride is stirred for 1 hour at a temperature in the region of 20° C. The reaction medium is concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. The residue is taken up in 9 cm3 of aqueous 5% sodium hydrogen carbonate solution and the mixture is then extracted with 3 times 30 cm3 of dichloromethane. The aqueous phase is concentrated as above and the white solid obtained is then taken up in 17 cm3 of aqueous 1N sodium hydroxide solution. The precipitate is extracted with 3 times 30 cm3 of dichloromethane. The combined organic extracts are evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C. The white solid obtained is dried under reduced pressure (10 Pa) at a temperature in the region of 40° C. 1.3 g of 2-amino-2-(4-methoxyphenyl)-1-ethanol are obtained in the form of a white solid melting at 96° C. tert-Butyl 1-(4-methoxyphenyl)-2-hydroxyethylcarbamate: 2.24 g of lithium chloride are added to a solution of 7.8 g of methyl N-Boc-(4-methoxyphenyl)glycinate in 35 cm3 of tetrahydrofuran cooled to a temperature of 0° C., followed by portionwise addition of 1.99 g of sodium borohydride and finally 74 cm3 of ethanol. The temperature is allowed to return to about 20° C. and the reaction is then completed by stirring the mixture for 18 hours at this same temperature. The medium is re-cooled to about 5° C. and a sufficient amount of aqueous 1M sodium hydrogen sulfate solution to give a pH in the region of 2 is then added thereto. The mixture is stirred for 3 hours and is then evaporated under reduced pressure (5 kPa) at a temperature in the region of 50° C. 60 cm3 of dichloromethane and 30 cm3 of aqueous 1M sodium hydrogen sulfate solution are added to the residue obtained. After stirring the mixture and then separating out the organic phase after settling of the phases has taken place, the aqueous phase is extracted with twice 30 cm3 of dichloromethane. The combined organic extracts are dried over sodium sulfate and concentrated as above. A white solid is obtained, which is taken up in 30 cm3 of cyclohexane and filtered. The crystals are dried under reduced pressure (10 Pa) at a temperature in the region of 60° C. 3.47 g of tert-butyl 1-(4-methoxyphenyl)-2-hydroxyethylcarbamate are obtained in the form of a white solid melting at 130° C.
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